molecular formula C12H16O3 B8475413 2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol CAS No. 80464-90-0

2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol

Cat. No.: B8475413
CAS No.: 80464-90-0
M. Wt: 208.25 g/mol
InChI Key: DYPJHBZGSJINJI-UHFFFAOYSA-N
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Description

2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a hydroquinone core substituted with a methoxy group and a 3-methyl-2-butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with hydroquinone as the starting material.

    Methoxylation: The hydroquinone undergoes methoxylation to introduce the methoxy group at the 2-position. This can be achieved using methanol and an acid catalyst.

    Prenylation: The methoxylated hydroquinone is then subjected to prenylation to introduce the 3-methyl-2-butenyl side chain. This step often involves the use of prenyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Various substituted hydroquinones

Scientific Research Applications

2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyhydroquinone
  • 5-(3-Methyl-2-butenyl)hydroquinone
  • Hydroquinone derivatives

Uniqueness

2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol is unique due to the combination of its methoxy and prenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80464-90-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol

InChI

InChI=1S/C12H16O3/c1-8(2)4-5-9-6-11(14)12(15-3)7-10(9)13/h4,6-7,13-14H,5H2,1-3H3

InChI Key

DYPJHBZGSJINJI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)OC)O)C

Origin of Product

United States

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